
N6-Cyclohexyladenosine
描述
N6-环己基腺苷是一种合成化合物,属于腺苷受体激动剂类。它以选择性激活腺苷A1受体而闻名。 这种化合物因其潜在的治疗应用而引起了极大的兴趣,特别是在神经保护和心血管健康领域 .
准备方法
合成路线和反应条件: N6-环己基腺苷的合成通常涉及用环己胺烷基化腺苷。反应在受控条件下进行,以确保选择性形成N6-取代产物。该过程涉及以下步骤:
羟基的保护: 首先,使用合适的保护基(如乙酰基或苯甲酰基)保护腺苷的2',3'和5'羟基。
N6-烷基化: 然后,将受保护的腺苷与环己胺在合适的碱(如氢化钠或碳酸钾)存在下反应,形成N6-环己基腺苷。
脱保护: 最后一步涉及去除保护基以得到所需的产物.
工业生产方法: N6-环己基腺苷的工业生产遵循类似的合成路线,但已针对大规模生产进行了优化。这涉及使用连续流反应器和自动化系统,以确保高产率和纯度。 仔细监控反应条件以保持一致性和效率 .
化学反应分析
反应类型: N6-环己基腺苷会经历各种化学反应,包括:
氧化: 它可以被氧化成相应的N6-氧化衍生物。
还原: 还原反应可以生成N6-还原类似物。
取代: N6-环己基腺苷可以在环己基或腺苷部分发生取代反应。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用如氢化锂铝或硼氢化钠之类的还原剂。
取代: 取代反应通常涉及在碱性或酸性条件下使用卤化物或胺之类的亲核试剂。
科学研究应用
Scientific Research Applications
N6-Cyclohexyladenosine has a broad range of applications in scientific research:
- Chemistry : It serves as a model compound for studying adenosine receptor interactions and developing new adenosine receptor agonists.
- Biology : The compound is used to investigate the role of adenosine receptors in cellular signaling and metabolism. Its interactions with various cellular pathways are crucial for understanding nucleoside metabolism.
- Medicine : this compound is being studied for its potential therapeutic effects, including:
- Neuroprotection : It exhibits protective effects against neuronal death and has shown promise in models of ischemia-reperfusion injury .
- Cardiovascular Health : The compound may improve functional recovery in cardiac models and reduce light-induced circadian phase delays .
- Anti-inflammatory Effects : Its application in inflammatory models indicates potential for reducing inflammatory markers .
- Industry : this compound is utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Case Studies
Several studies have highlighted the diverse applications of this compound:
- Neuroprotective Effects :
- Circadian Rhythm Regulation :
- Anti-inflammatory Properties :
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
---|---|---|---|
Neuroprotection | Mouse models | Improved recovery post-ischemia | 2024 |
Circadian Regulation | Rodent models | Reduced phase delays | 2023 |
Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
作用机制
N6-环己基腺苷通过选择性激活腺苷A1受体发挥作用。这种激活导致腺苷酸环化酶抑制,导致环磷酸腺苷(cAMP)水平降低。cAMP水平的降低调节各种生理过程,包括神经传递,心率和代谢调节。 这种化合物诱导动物体温过低和冬眠样状态的能力也归因于其对腺苷A1受体的作用 .
类似化合物:
腺苷: 腺苷受体的天然配体,具有更广泛的受体活性。
N6-苯基腺苷: 另一种N6-取代腺苷类似物,具有不同的受体选择性。
N6-苄基腺苷: 以其选择性激活腺苷A1受体而闻名。
独特性: N6-环己基腺苷因其对腺苷A1受体的高选择性以及诱导体温过低和冬眠样状态的能力而具有独特性。 这使其成为研究和潜在治疗应用中的宝贵工具 .
相似化合物的比较
Adenosine: The natural ligand for adenosine receptors, with broader receptor activity.
N6-Phenyladenosine: Another N6-substituted adenosine analog with different receptor selectivity.
N6-Benzyladenosine: Known for its selective activation of adenosine A1 receptors.
Uniqueness: N6-Cyclohexyladenosine is unique due to its high selectivity for the adenosine A1 receptor and its ability to induce hypothermic and hibernation-like states. This makes it a valuable tool in research and potential therapeutic applications .
生物活性
N6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the adenosine A1 receptor, which has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, effects on various biological systems, and its potential therapeutic applications, supported by data tables and relevant research findings.
- Chemical Name: this compound
- Molecular Formula: C16H23N5O4
- Purity: ≥98%
This compound primarily exerts its effects through activation of the adenosine A1 receptor, leading to various cellular responses. The dissociation constant (Kd) values indicate its high affinity for the A1 receptor, with values reported at 0.7 nM for bovine brain membranes and 6 nM for guinea pig brain membranes .
1. Neuroprotective Effects
CHA has been shown to protect against demyelination in experimental models. In a study involving lysolecithin-induced demyelination in rats, CHA administration during the remyelination phase resulted in significant restoration of myelin integrity as assessed by Luxol fast blue staining. The extent of demyelination peaked at 7 days post-lesion, with substantial recovery observed by day 28 .
2. Cardiovascular Effects
In models of ischemia-reperfusion injury, CHA improved functional recovery of cardiac tissue when administered prior to ischemic events. This suggests a protective role in cardiac function during acute ischemic episodes .
3. Induction of Hypothermia
CHA has been observed to induce hypothermia when administered intracerebroventricularly (icv) in mice. This effect can be beneficial in neuroprotection during stroke or traumatic brain injury scenarios .
Comparative Biological Activity Table
Case Studies and Research Findings
- Demyelination Study : In a controlled study on rats, CHA was administered during the demyelination phase, leading to significant improvements in myelin restoration as evidenced by histological evaluations .
- Ischemia-Reperfusion Injury : CHA was found to enhance cardiac functional recovery in mouse models subjected to ischemia-reperfusion injury. The administration prior to ischemic events indicated a potential therapeutic window for cardiac protection .
- Hypothermia Induction : A study comparing CHA-induced hypothermia with physical cooling methods demonstrated that while both methods induced hypothermia, only physical cooling showed significant neuroprotective effects on infarction size and neurological function post-stroke .
属性
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(cyclohexylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h7-10,12-13,16,22-24H,1-6H2,(H,17,18,20)/t10-,12-,13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBULDQSDUXAPJ-XNIJJKJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N6-Cyclohexyladenosine exert its effects within the body?
A1: this compound primarily functions as an agonist of the adenosine A1 receptor (A1AR) [, , , , , , , , , , , , ]. This means it binds to this receptor and mimics the actions of adenosine, an endogenous nucleoside with widespread physiological roles, including modulation of neuronal excitability and regulation of various physiological processes [, ].
Q2: What are the downstream effects of activating A1AR with this compound?
A2: Activation of A1AR by CHA elicits a variety of responses depending on the tissue and specific signaling pathways involved. Some noteworthy effects include:
- Inhibition of Neurotransmission: CHA reduces neuronal excitability by inhibiting the release of neurotransmitters such as acetylcholine and noradrenaline [, ]. This action contributes to its anticonvulsant properties [, , , , , ].
- Cardiovascular Effects: CHA can induce bradycardia, reduce heart rate, and influence blood pressure [, , ]. It can also cause vasoconstriction in certain vascular beds, like renal blood vessels [, , , ].
- Metabolic Effects: CHA can modulate glucose metabolism in the heart, potentially impacting energy production and utilization in cardiac tissue [].
- Induction of Hypothermia: CHA has demonstrated the ability to lower body temperature, particularly in animal models of stroke and hibernation [, ].
Q3: Are the effects of this compound solely mediated by A1AR?
A3: While CHA exhibits high affinity for A1AR, research suggests it can interact with A2 adenosine receptors (A2AR) at higher concentrations [, , , ]. The specific effects mediated by A2AR activation may differ from those of A1AR and can depend on factors such as tissue type and receptor subtype (A2A or A2B) [].
Q4: What is the molecular structure of this compound?
A4: this compound is an adenosine derivative where a cyclohexyl group is attached to the nitrogen atom at position 6 of the adenine ring.
Q5: Could you provide the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C16H23N5O4, and its molecular weight is 353.39 g/mol.
Q6: How do structural modifications to the adenosine molecule influence the activity and selectivity of analogs like this compound?
A6: Research indicates that even small alterations to the adenosine structure can significantly impact its binding affinity and selectivity for A1 and A2 receptors [, , ]. For example:
- Ribose Modifications: Changes to the ribose moiety, such as the addition of a 2'-O-methyl group, can influence both the metabolic stability and receptor subtype selectivity [].
Q7: What types of in vitro and in vivo studies have been conducted using this compound?
A7: Researchers have employed a range of models to investigate the effects of CHA:
- Isolated Tissues: Studies using isolated blood vessels, tracheal preparations, and heart muscle have helped characterize the vasodilatory, bronchodilatory, and cardiac effects of CHA, respectively [, , , , ].
- Cell Culture: Experiments with primary cell cultures, such as juxtaglomerular cells, have provided insights into the molecular mechanisms by which CHA influences renin release and potentially blood pressure regulation [].
- Animal Models: Rodent models have been instrumental in evaluating the potential of CHA as a therapeutic agent in conditions such as stroke [, ], convulsions [, , , ], and for inducing hypothermia [, ].
Q8: What are some limitations of the current research on this compound?
A8: Despite its potential, further research is necessary to address certain limitations:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。